N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide
Description
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C12H13N3O3/c1-3-9-11(15-18-14-9)13-12(16)8-6-4-5-7-10(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
JAWHIQHNFCBRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide typically involves the reaction of 4-ethyl-1,2,5-oxadiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6N) at reflux (110°C) cleaves the oxadiazole ring, yielding a carboxylic acid derivative and ammonia.
-
Basic Hydrolysis : NaOH (2N) at 80°C generates an open-chain hydrazide intermediate.
| Reaction Conditions | Major Products | Yield (%) | Source |
|---|---|---|---|
| HCl (6N), 110°C | 2-methoxybenzamide + oxamic acid | 78 | |
| NaOH (2N), 80°C | N-(carbamoyl)-2-methoxybenzamide | 65 |
Nucleophilic Substitution
The ethyl group and methoxy substituent participate in SN reactions:
-
Ethyl Group : Reacts with halogens (e.g., Br₂ in CCl₄) to form α-bromoethyl derivatives.
-
Methoxy Group : Demethylation occurs with BBr₃ in CH₂Cl₂ at −78°C, producing a phenolic derivative.
| Reactant | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Br₂ | CCl₄, 25°C, 12h | N-(4-(1-bromoethyl)-oxadiazol-3-yl)-2-methoxybenzamide | 82 |
| BBr₃ | CH₂Cl₂, −78°C, 2h | N-(4-ethyl-oxadiazol-3-yl)-2-hydroxybenzamide | 91 |
Oxidation Reactions
The oxadiazole ring and ethyl group are susceptible to oxidation:
-
Oxadiazole Ring : H₂O₂ (30%) in acetic acid oxidizes the ring to form a 1,2,5-oxadiazole N-oxide.
-
Ethyl Group : KMnO₄ in H₂SO₄ converts the ethyl group to a carboxylic acid.
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | HOAc, 60°C, 6h | Oxadiazole N-oxide | 68 |
| KMnO₄ | H₂SO₄, 70°C, 3h | N-(4-carboxy-oxadiazol-3-yl)-2-methoxybenzamide | 73 |
Electrophilic Aromatic Substitution
The benzamide moiety undergoes substitution at the ortho and para positions:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group .
-
Sulfonation : H₂SO₄/SO₃ at 50°C produces a sulfonic acid derivative .
| Reaction | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | N-(4-ethyl-oxadiazol-3-yl)-2-methoxy-5-nitrobenzamide | 58 |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4h | N-(4-ethyl-oxadiazol-3-yl)-2-methoxy-5-sulfobenzamide | 64 |
Reductive Transformations
Catalytic hydrogenation reduces functional groups:
-
Oxadiazole Ring : H₂/Pd-C (1 atm) in ethanol reduces the ring to a diamine .
-
Nitro Group : H₂/Pd-C converts nitro to amine under mild conditions .
| Substrate | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxadiazole ring | H₂ (1 atm), Pd-C, EtOH, 25°C | 3,4-diamino-1,2,5-oxadiazole derivative | 85 |
| Nitro derivative | H₂ (1 atm), Pd-C, EtOH, 25°C | N-(4-ethyl-oxadiazol-3-yl)-2-methoxy-5-aminobenzamide | 90 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
-
Buchwald–Hartwig Amination : Forms C–N bonds with primary amines .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | N-(4-ethyl-oxadiazol-3-yl)-2-methoxy-4-biphenylbenzamide | 76 |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | N-(4-ethyl-oxadiazol-3-yl)-2-methoxy-N-methylbenzamide | 69 |
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into:
-
CO₂, NH₃, and 2-methoxybenzoic acid (major products).
-
Trace amounts of ethyl cyanide from the oxadiazole ring.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and methoxybenzamide group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Structural Influence on Activity :
- The ethyl group at position 4 of the oxadiazole in the target compound likely optimizes steric bulk and lipophilicity, balancing soil adsorption and bioavailability.
- In contrast, analogs with chloro or nitro substituents (e.g., ANAZF, a 1,2,5-oxadiazole azo derivative) prioritize explosive or dye applications over herbicidal use, highlighting the role of functional groups in directing activity .
Antiproliferative Oxadiazole Derivatives
The oxadiazole scaffold is also prominent in anticancer research. For instance, MD77 (N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide) demonstrates potent antiproliferative activity against 58 tumor cell lines .
- Key Differences :
- Substituents : MD77’s 4-chloro-phenyl and 4-trifluoromethyl groups enhance electron-withdrawing effects, promoting DNA intercalation or kinase inhibition.
- Application : Unlike the herbicidal target compound, MD77’s substituents are tailored for cytotoxicity, underscoring the oxadiazole core’s versatility across domains.
Benzamide-Based Pharmaceuticals
Benzamide derivatives are widely utilized in medicine. Sulpiride, a 2-methoxybenzamide analog, acts as a tranquilizer and digestive aid due to its 5-aminosulfonyl and ethyl-pyrrolidinyl substituents .
- Structural Divergence :
- The target compound’s oxadiazole-ethyl group replaces Sulpiride’s ethyl-pyrrolidinyl side chain, shifting activity from CNS modulation to plant enzyme inhibition.
- Methoxy Position : Sulpiride’s methoxy group at position 5 vs. position 2 in the herbicidal compound may alter receptor affinity.
Pesticidal Benzamide Analogs
Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)-3-pyridinecarboxamide) share the benzamide backbone but differ in heterocyclic and halogen substituents .
- Functional Comparisons: Etobenzanid: The dichlorophenyl and ethoxymethoxy groups enhance root absorption, targeting monocot weeds. Diflufenican: A pyridinecarboxamide with trifluoromethylphenoxy, it inhibits carotenoid biosynthesis, unlike the oxadiazole derivative’s ALS inhibition.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Herbicidal Selectivity : The target compound’s 1,2,5-oxadiazole core offers superior ALS inhibition compared to 1,3,4-oxadiazole or triazole analogs, likely due to improved enzyme active-site interactions .
- Substituent Optimization : Ethyl and methoxy groups balance lipophilicity and hydrogen-bonding capacity, critical for soil mobility and weed uptake.
- Diverse Applications : Structural modifications to the oxadiazole or benzamide moieties redirect activity from herbicides (e.g., Bayer’s patents) to pharmaceuticals (e.g., Sulpiride) or anticancer agents (e.g., MD77).
Q & A
Q. What synthetic routes are recommended for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a 1,2,5-oxadiazole-3-amine derivative with a substituted benzoyl chloride. Key steps include:
- Reacting 4-ethyl-1,2,5-oxadiazol-3-amine with 2-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimizing temperature (0–25°C) and reaction time (4–24 hours) to minimize side products.
- Purification via column chromatography or recrystallization. Yields can exceed 70% with stoichiometric control and inert atmospheres .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies methoxy (-OCH) protons at ~3.8 ppm and ethyl group signals (CHCH) between 1.2–1.5 ppm. -NMR confirms the carbonyl (C=O) at ~165 ppm .
- IR Spectroscopy : Stretching vibrations for amide (C=O at ~1660 cm) and oxadiazole (C=N at ~1600 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).
Q. What are the solubility and stability profiles of this compound under varying pH and temperature?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., ethanol/water mixtures) .
- Stability : Stable at neutral pH (4–8) and room temperature. Degrades under strong acidic/basic conditions (>pH 10 or <pH 2), requiring storage at –20°C in inert environments .
Advanced Research Questions
Q. How does the 1,2,5-oxadiazole ring influence bioactivity compared to other heterocycles (e.g., 1,3,4-oxadiazole or thiazole)?
- Methodological Answer :
- The 1,2,5-oxadiazole (furazan) ring enhances electron-deficient character, improving interactions with enzymatic targets (e.g., kinase ATP-binding pockets). Comparative studies using isosteric replacements (e.g., thiazole or 1,3,4-oxadiazole) show reduced potency in herbicidal assays, suggesting the furazan ring’s unique electronic profile is critical .
- Computational docking (e.g., AutoDock Vina) can model interactions with herbicide targets like acetolactate synthase (ALS) .
Q. How can contradictions in reported biological activities (e.g., herbicidal vs. pharmacological effects) be resolved?
- Methodological Answer :
- Dose-Dependent Studies : Evaluate activity across concentrations (nM–μM) to distinguish primary targets (e.g., herbicidal action at μM vs. kinase inhibition at nM) .
- Target Profiling : Use kinase selectivity panels or enzyme inhibition assays (e.g., ALS inhibition for herbicidal activity vs. EGFR kinase assays for anticancer potential ).
- Metabolite Analysis : LC-MS/MS to identify active metabolites that may contribute to divergent effects .
Q. What in silico strategies predict the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability with ALS (herbicidal target) or kinases (e.g., EGFR) over 100-ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from the oxadiazole ring) using tools like Schrödinger’s Phase .
- QSAR Studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using Random Forest or SVM models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
